

The Discovery and Natural Occurrence of γ -Glutamyl-Leucine: A Technical Guide

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Compound of Interest

Compound Name: *gamma-Glu-leu*

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Abstract

This technical guide provides a comprehensive overview of the dipeptide γ -glutamyl-leucine (γ -Glu-Leu), focusing on its discovery, natural occurrence, and the methodologies used for its study. Initially identified as a key contributor to the "kokumi" taste sensation, a quality of richness and continuity in food, γ -Glu-Leu has since garnered significant interest for its physiological roles and potential as a biomarker. This document details the biosynthesis of γ -Glu-Leu, its interaction with the calcium-sensing receptor (CaSR), and the downstream signaling pathways. Furthermore, it presents quantitative data on its presence in various foodstuffs and provides detailed experimental protocols for its quantification and sensory evaluation.

Discovery of γ -Glutamyl-Leucine and the "Kokumi" Sensation

The discovery of γ -glutamyl-leucine is intrinsically linked to the study of the "kokumi" taste sensation. While not possessing a distinct taste of its own, "kokumi" imparts a sense of richness, mouthfulness, and continuity to existing sweet, salty, and umami tastes[1][2]. In 2007, researchers investigating the compounds responsible for the "kokumi" effect in edible beans (*Phaseolus vulgaris* L.) identified γ -L-glutamyl-L-leucine, along with other γ -glutamyl peptides, as key molecules[3]. The addition of an aqueous extract from these beans to a model chicken

broth was found to enhance its complexity and produce a long-lasting savory sensation[3]. Subsequent research has confirmed the role of γ -Glu-Leu and other γ -glutamyl peptides as potent "kokumi" substances[4][5][6].

Natural Occurrence and Quantitative Data

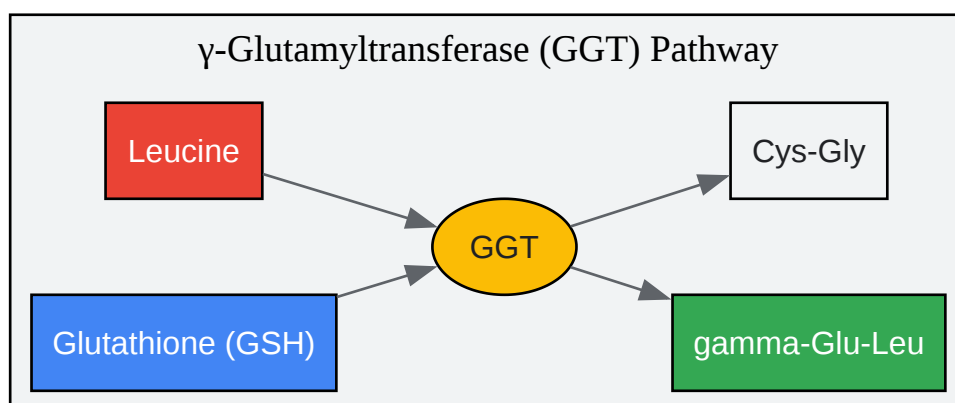
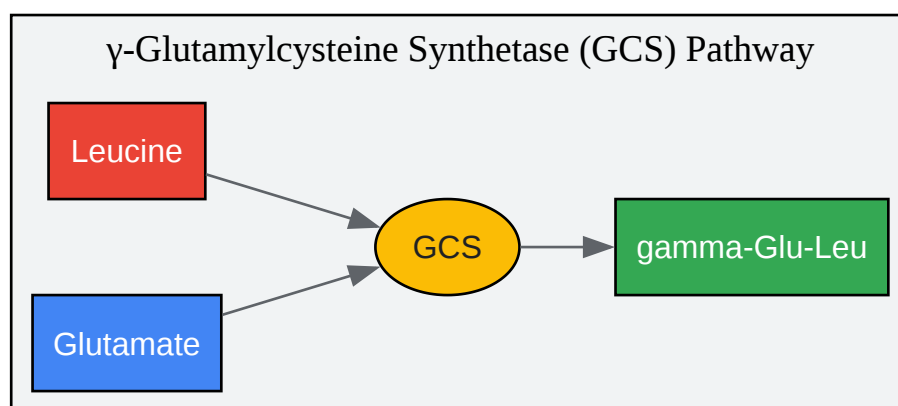
γ -Glutamyl-leucine is a naturally occurring dipeptide found in a variety of fermented and aged food products. Its formation is often a result of the enzymatic activity of microorganisms during fermentation and maturation processes[5][7][8][9]. The following table summarizes the reported concentrations of γ -Glu-Leu in various natural sources.

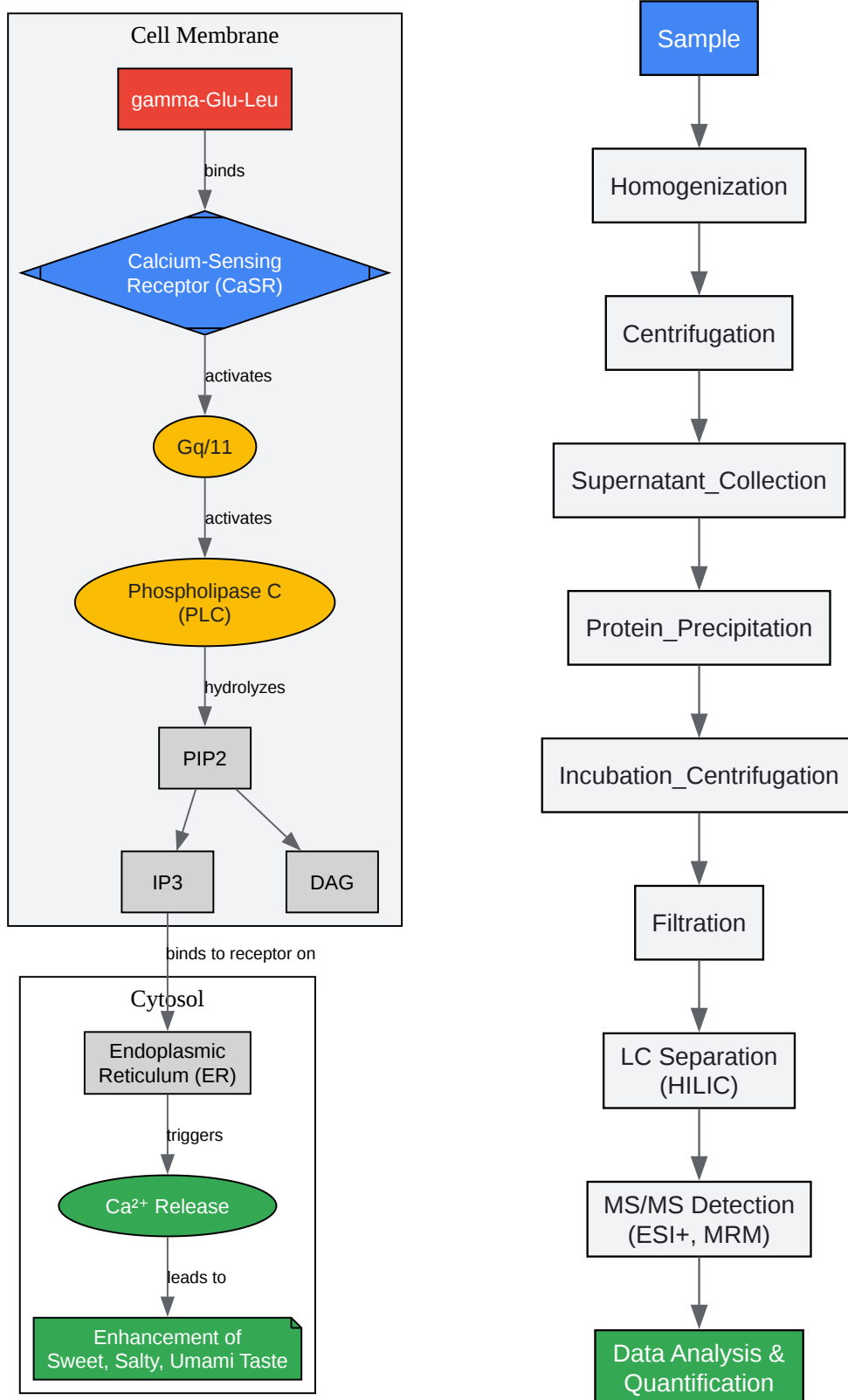
Food Source	Concentration	Reference
Spanish Dry-Cured Ham	11.35 $\mu\text{g/g}$	
Matured Gouda Cheese	Present (concentration not specified)	[7]
Blue Shropshire Cheese	Total γ -glutamyl peptides: 3590 $\mu\text{mol/kg}$	[7]
Soy Sauce	Total γ -glutamyl dipeptides: 70 mg/kg	[10]
Korean Ganjang (Soy Sauce)	Total γ -glutamyl peptides: 92 to 620 $\mu\text{g/mL}$	
Korean Doenjang (Soybean Paste)	Total γ -glutamyl peptides: 203 to 387 $\mu\text{g/g}$	[11]
Miso (Fermented Soybeans)	Present (concentration not specified)	[8][9]
Edible Beans (<i>Phaseolus vulgaris</i> L.)	Identified as a key "kokumi" contributor	[3]

Biosynthesis of γ -Glutamyl-Leucine

The primary pathway for the biosynthesis of γ -glutamyl-leucine involves the enzyme γ -glutamyltransferase (GGT). GGT catalyzes the transfer of the γ -glutamyl moiety from a donor

molecule, most commonly glutathione (GSH), to an acceptor amino acid, in this case, leucine[3][5][7][8]. Another potential pathway involves γ -glutamylcysteine synthetase (GCS), which can ligate glutamate with leucine, although this is a less common route[3].





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